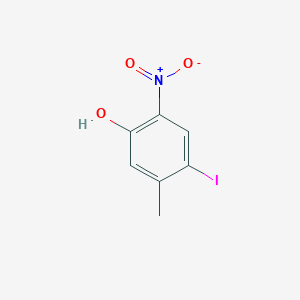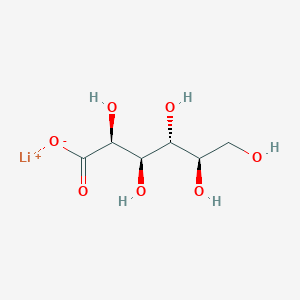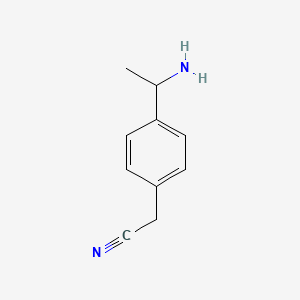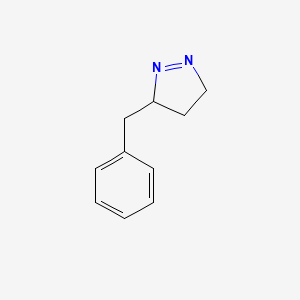
3-Benzyl-4,5-dihydro-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4,5-dihydro-3H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to enhance efficiency and reduce environmental impact. These methods may include the use of metal-free catalysts, solvent-free conditions, and microwave-assisted synthesis . The choice of method depends on the desired yield, purity, and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolines, pyrazoles, and hydrazine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and material science .
Scientific Research Applications
3-Benzyl-4,5-dihydro-3H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-4,5-dihydro-3H-pyrazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-4,5-dihydro-1H-pyrazole
- 3-Phenyl-4,5-dihydro-3H-pyrazole
- 3-(4-Chlorophenyl)-4,5-dihydro-3H-pyrazole
Uniqueness
3-Benzyl-4,5-dihydro-3H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved stability, and greater versatility in synthetic applications .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-benzyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h1-5,10H,6-8H2 |
InChI Key |
LFUSYBZVXHQCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=NC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




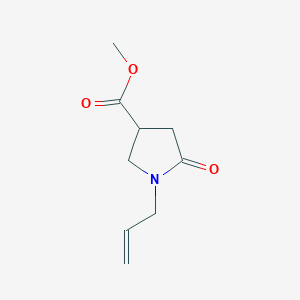
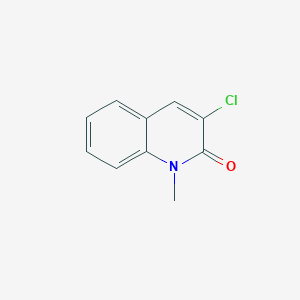
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)


